molecular formula C26H32N6O B3325647 Afimetoran CAS No. 2171019-55-7

Afimetoran

Cat. No.: B3325647
CAS No.: 2171019-55-7
M. Wt: 444.6 g/mol
InChI Key: SNFVHLQYHFQOEP-UHFFFAOYSA-N
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Description

Afimetoran is a potent, selective, and orally bioavailable small molecule inhibitor of toll-like receptors 7 and 8. These receptors are part of the immune system and play a crucial role in recognizing single-stranded RNA from viruses, which triggers an immune response. This compound is currently under investigation for its potential therapeutic applications in treating autoimmune diseases, particularly systemic lupus erythematosus .

Preparation Methods

The synthesis of afimetoran involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the core structure through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods focus on optimizing reaction conditions, using efficient purification techniques, and ensuring compliance with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Afimetoran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of this compound with different functional groups or oxidation states .

Scientific Research Applications

Afimetoran has several scientific research applications, including:

Mechanism of Action

Afimetoran exerts its effects by acting as an antagonist of toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing single-stranded RNA from viruses, which triggers an immune response. By inhibiting these receptors, this compound reduces the production of pro-inflammatory cytokines and type I interferons, thereby modulating the immune response and reducing inflammation .

Comparison with Similar Compounds

Afimetoran is unique in its dual inhibition of toll-like receptors 7 and 8, which distinguishes it from other compounds that target only one of these receptors. Similar compounds include:

    Anifrolumab: This compound blocks the receptor for the protein interferon and is used to reduce immune system activity.

This compound’s ability to inhibit both toll-like receptors 7 and 8 makes it a promising candidate for treating autoimmune diseases, as it can potentially provide broader and more effective modulation of the immune response .

Properties

IUPAC Name

2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFVHLQYHFQOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afimetoran acts as an antagonist of TLR 7/8.
Record name Afimetoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2171019-55-7
Record name Afimetoran [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2171019557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afimetoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFIMETORAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7MZL0VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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